molecular formula C8H13ClN2 B12454008 2-(2-Aminoethyl)aniline hydrochloride

2-(2-Aminoethyl)aniline hydrochloride

Cat. No.: B12454008
M. Wt: 172.65 g/mol
InChI Key: XVQYXZPVIQYCGI-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)aniline hydrochloride is an organic compound with the molecular formula C8H13ClN2. It is a derivative of aniline, where an ethylamine group is attached to the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Aminoethyl)aniline hydrochloride can be synthesized through several methods. One common method involves the reduction of nitroarenes. For instance, nitrobenzene can be reduced using reagents like zinc, tin, or iron in the presence of hydrochloric acid to produce aniline, which can then be further reacted to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the direct nucleophilic substitution of haloarenes at high temperatures or through palladium-catalyzed amination reactions . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(2-Aminoethyl)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)aniline hydrochloride exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. The pathways involved often include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)aniline hydrochloride is unique due to the presence of both an amino and an ethylamine group, which allows it to participate in a wider range of chemical reactions compared to simpler aromatic amines. This dual functionality makes it a valuable compound in synthetic organic chemistry .

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

2-(2-aminoethyl)aniline;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,9-10H2;1H

InChI Key

XVQYXZPVIQYCGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCN)N.Cl

Origin of Product

United States

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